Amg-076

Übersicht

Beschreibung

AMG 076 is an orally bioavailable and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied for its potential to reduce body weight gain in both non-obese mice fed a high-fat diet and in diet-induced obese mice . AMG 076 has shown promise in improving metabolic phenotypes, including increased glucose tolerance and insulin sensitivity .

Vorbereitungsmethoden

The synthesis of AMG 076 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the compound is synthesized through a series of organic reactions involving cyclohexane carboxylic acid derivatives and other reagents . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

AMG 076 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Die Verbindung kann an folgenden Reaktionen teilnehmen:

Oxidation: Reaktionen, bei denen Sauerstoff hinzugefügt oder Wasserstoff entfernt wird.

Reduktion: Reaktionen, bei denen Wasserstoff hinzugefügt oder Sauerstoff entfernt wird.

Substitution: Reaktionen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Effects on Obesity

AMG-076 has been extensively studied for its anti-obesity effects in several animal models:

- C57BL/6 Mice : In a study involving high-fat diet-induced obese (DIO) mice, this compound administration led to significant reductions in body weight gain without affecting food intake. The weight loss was attributed to increased energy expenditure rather than decreased caloric consumption .

- MCHR1 Knockout Models : The efficacy of this compound was confirmed in MCHR1 wild-type mice, where it effectively reduced fat mass. In contrast, MCHR1 knockout mice did not exhibit these effects, underscoring the receptor's role in mediating the compound's actions .

Metabolic Improvements

This compound also demonstrated beneficial effects on metabolic parameters:

- Insulin Sensitivity : Chronic treatment with this compound resulted in improved insulin sensitivity and glucose tolerance in DIO mice. This suggests potential applications for managing diabetes alongside obesity .

- Fasting Insulin and Glucose Levels : Significant reductions in fasting insulin and glucose levels were observed after this compound treatment, indicating its role in ameliorating metabolic syndrome characteristics .

Safety and Tolerability

In studies involving spontaneously obese cynomolgus monkeys, this compound was found to be well-tolerated with no significant adverse effects reported. Body weight and BMI showed a downward trend in treated groups compared to controls .

Case Studies Summary

Wirkmechanismus

AMG 076 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in the regulation of food intake and energy balance. By blocking MCHR1, AMG 076 reduces food intake and increases energy expenditure, leading to a reduction in body weight gain. The molecular targets and pathways involved include the inhibition of MCHR1 signaling, which affects various metabolic processes .

Vergleich Mit ähnlichen Verbindungen

AMG 076 ist in seiner hohen Selektivität und Potenz als MCHR1-Antagonist einzigartig. Zu ähnlichen Verbindungen gehören andere MCHR1-Antagonisten, wie z. B.:

T-226296: Ein weiterer selektiver MCHR1-Antagonist mit ähnlichen Auswirkungen auf das Körpergewicht und Stoffwechselprozesse.

SNAP-7941: Eine Verbindung, die ebenfalls auf MCHR1 abzielt, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Im Vergleich zu diesen Verbindungen hat AMG 076 in Tiermodellen eine überlegene Wirksamkeit bei der Reduktion der Gewichtszunahme und der Verbesserung von metabolischen Phänotypen gezeigt .

Biologische Aktivität

AMG-076 is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a significant role in regulating food intake and energy metabolism. This compound was developed by Amgen and has shown promising biological activity, particularly in the context of obesity and metabolic disorders.

This compound functions by inhibiting MCHR1, thereby reducing the effects of melanin-concentrating hormone (MCH), which is known to stimulate appetite. The compound has been shown to effectively displace radiolabeled MCH in binding assays, with a dissociation constant () of 0.6 nM, indicating high affinity for the receptor . Functional antagonism was confirmed through its ability to inhibit MCH-induced calcium mobilization in HEK293 cells expressing MCHR1, with an inhibitory concentration () of 1.2 nM .

Weight Management

In preclinical studies involving mouse models, this compound demonstrated significant effects on body weight management:

- Wild-type Mice : this compound administration resulted in a marked reduction in body weight gain and decreased food intake, suggesting enhanced energy expenditure.

- Knockout Mice : No significant weight change was observed in MCHR1 knockout mice, confirming that the effects of this compound are receptor-mediated .

Metabolic Effects

The biological activity of this compound extends beyond weight management:

- Glucose Tolerance : this compound-treated mice exhibited improved glucose tolerance and insulin sensitivity.

- Energy Expenditure : Indirect calorimetry studies indicated increased oxygen consumption in treated mice compared to controls, further supporting the hypothesis of enhanced metabolic activity .

Case Studies and Clinical Trials

This compound has undergone various phases of clinical evaluation. Notably:

- Cynomolgus Monkeys : In studies involving spontaneously obese cynomolgus monkeys, this compound was well tolerated with no adverse clinical observations reported .

- Phase 1 Trials : The compound has progressed to Phase 1 clinical trials targeting obesity, where its safety profile and pharmacokinetics are being assessed .

Research Findings Summary

| Study Aspect | Findings |

|---|---|

| Receptor Target | Selective antagonist of MCHR1 |

| Weight Management | Significant reduction in weight gain in wild-type mice |

| Metabolic Effects | Improved glucose tolerance and increased energy expenditure |

| Safety Profile | Well tolerated in preclinical studies with no adverse effects reported |

Eigenschaften

CAS-Nummer |

1001438-96-5 |

|---|---|

Molekularformel |

C32H39F3N2O5S |

Molekulargewicht |

620.7 g/mol |

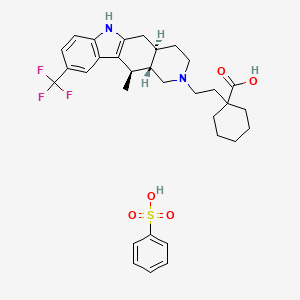

IUPAC-Name |

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid;benzenesulfonic acid |

InChI |

InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1 |

InChI-Schlüssel |

IBDOVKSLMMFQPJ-IUPOGUASSA-N |

SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Isomerische SMILES |

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

1001438-96-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid AMG 076 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.